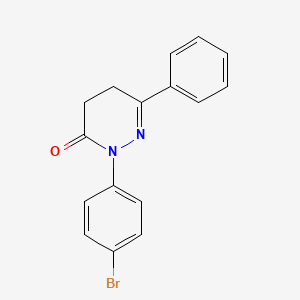
2-(4-bromophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Descripción general
Descripción
2-(4-bromophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPP and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone involves the inhibition of various enzymes and signaling pathways. BPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various pro-inflammatory genes. In addition, BPP has been shown to activate the Nrf2/ARE pathway, which is a critical regulator of cellular antioxidant defense.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BPP has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, BPP has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone in lab experiments is its potent pharmacological properties. The compound has been shown to possess potent anti-inflammatory, antioxidant, and anticancer activities, making it an attractive candidate for the development of new drugs. However, one of the main limitations of using BPP in lab experiments is its relatively low solubility in water. This can make it challenging to administer the compound to animals or cells in vitro.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. One area of research is the development of new drugs based on the pharmacological properties of BPP. The compound has shown promising results in animal models of various diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of BPP. This will help to identify new targets for drug development and improve our understanding of the role of BPP in various physiological processes. Additionally, further research is needed to optimize the synthesis method of BPP to improve yield and purity.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone has been extensively studied for its pharmacological properties. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer activities. BPP has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various diseases.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6-phenyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-8-14(9-7-13)19-16(20)11-10-15(18-19)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQALFLAMKKJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-allyl-3-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4391138.png)
![2-methyl-1-[(4-phenyl-1-piperazinyl)acetyl]indoline oxalate](/img/structure/B4391141.png)
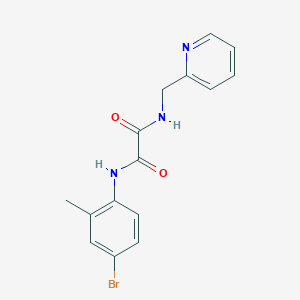
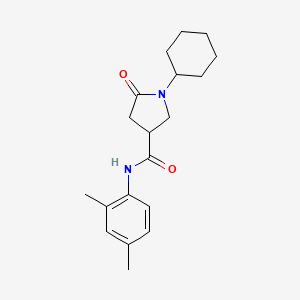
![2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4391183.png)

![2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4391200.png)
![2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391206.png)
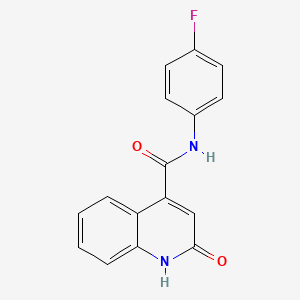
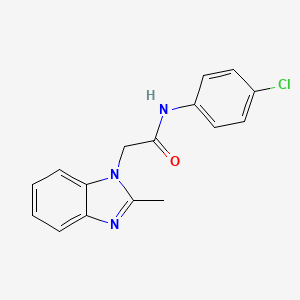


![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391239.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391245.png)